molecular formula C7H5F3N2O2 B15361930 Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate

Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate

Cat. No.: B15361930
M. Wt: 206.12 g/mol
InChI Key: NMMWJYNIOPZLDA-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, which is further esterified with a methyl group. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the electronegative fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate typically involves the following steps:

  • Starting Materials: The synthesis begins with pyridazine derivatives and trifluoromethylating agents.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.

  • Esterification: The carboxylic acid group is then esterified with methanol to form the methyl ester.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and various amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Trifluoromethyl pyridazine carboxylic acids.

  • Reduction Products: Reduced pyridazine derivatives.

  • Substitution Products: Substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical studies to understand the role of fluorinated compounds in biological systems.

  • Industry: The compound is used in the production of agrochemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 6-(trifluoromethyl)pyridazine-4-carboxylate is compared with other similar compounds, such as:

  • Methyl 6-(trifluoromethyl)pyridine-4-carboxylate: Similar structure but different ring system.

  • Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate: Different heterocyclic ring but similar functional groups.

  • Methyl 6-(trifluoromethyl)pyrazine-4-carboxylate: Different heterocyclic ring and position of the trifluoromethyl group.

These compounds share the trifluoromethyl group and ester functionality but differ in their core heterocyclic structures, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

methyl 6-(trifluoromethyl)pyridazine-4-carboxylate

InChI

InChI=1S/C7H5F3N2O2/c1-14-6(13)4-2-5(7(8,9)10)12-11-3-4/h2-3H,1H3

InChI Key

NMMWJYNIOPZLDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN=C1)C(F)(F)F

Origin of Product

United States

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